2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
2,4,5-Trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methyl groups at the 2, 4, and 5 positions and a pyridin-2-ylmethyl amine moiety. This structure combines a hydrophobic aromatic system with a polar sulfonamide group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-8-13(3)15(9-12(11)2)20(18,19)17-10-14-6-4-5-7-16-14/h4-9,17H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMGAEVQMQCIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645468 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with pyridin-2-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has been studied for its efficacy against various bacterial strains. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, derivatives of sulfonamides have shown promising results against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural similarity to other biologically active sulfonamides positions it as a candidate for anticancer drug development. Preliminary studies suggest that modifications in the sulfonamide structure can enhance its cytotoxic effects on cancer cell lines. Notably, compounds with pyridine rings have been associated with increased selectivity and potency against specific cancer types .
Agricultural Applications
Herbicide Development
Sulfonamide compounds are also explored for their potential as herbicides. The mechanism often involves inhibiting specific enzymes critical for plant growth. Research has indicated that derivatives similar to 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can disrupt metabolic pathways in target weeds while exhibiting low toxicity to crops .
Pesticidal Activity
In addition to herbicidal properties, this compound may possess insecticidal activity. Studies have highlighted the effectiveness of certain sulfonamide derivatives in controlling pest populations without adversely affecting beneficial insects .
Materials Science
Polymer Chemistry
The incorporation of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The sulfonamide group contributes to improved adhesion and compatibility with various polymers, making it suitable for applications in coatings and composites .
Sensor Technology
Recent advancements suggest that this compound can be utilized in sensor technology due to its ability to interact with specific ions or molecules. The functionalization of surfaces with sulfonamide groups can enhance sensitivity and selectivity in detecting environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Substituent Effects
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
- Structure : Differs in the pyridine ring substitution (benzyloxy and trifluoromethyl groups) and lacks the pyridin-2-ylmethyl amine .
- Benzyloxy substituents introduce steric bulk, which may hinder binding to biological targets.
2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)
- Structure : Features a nitro group at the benzene ring’s 2-position instead of methyl groups .
- Properties: The nitro group is strongly electron-withdrawing, altering electronic distribution and reactivity.
2-Ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Structure : Substituted with ethoxy and dimethyl groups on the benzene ring (CAS 902248-95-7) .
- Properties :
Crystallographic and Database Insights
Biological Activity
2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Molecular Formula : CHNOS
- Molecular Weight : 286.36 g/mol
Biological Activity Overview
Research on sulfonamide derivatives has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide are summarized below:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of sulfonamide compounds. For instance, a study on related pyridine-based sulfonamides demonstrated significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis.
Anti-inflammatory Effects
Sulfonamides have also been studied for their anti-inflammatory effects. In vitro assays indicated that 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Potential
Recent investigations into the anticancer properties of similar compounds suggest that they may induce apoptosis in cancer cell lines. For example, a derivative was found to inhibit cell proliferation in MCF7 breast cancer cells through modulation of the PI3K/Akt signaling pathway.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial efficacy of various benzenesulfonamides against clinical isolates. The findings indicated that compounds similar to 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exhibited potent activity against resistant strains of bacteria . -
Study on Anti-inflammatory Mechanisms :
Research focusing on the anti-inflammatory properties revealed that the compound could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent . -
Anticancer Activity Assessment :
In a comparative study involving multiple sulfonamide derivatives, 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide demonstrated superior cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .
Q & A
Q. What are the recommended synthetic routes for preparing 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a substituted benzenesulfonyl chloride with a pyridinylmethylamine derivative. Key steps include:
- Sulfonylation : React 2,4,5-trimethylbenzenesulfonyl chloride with 2-(aminomethyl)pyridine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields the pure product.
- Optimization : Higher yields (>70%) are achieved at 0–5°C to minimize side reactions. Excess amine (1.2 eq) improves conversion .
Q. How is the structural integrity of 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide validated experimentally?
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyridinylmethyl sulfonamides often show MIC values of 16–64 µg/mL due to membrane disruption .
- Enzyme inhibition : Test against carbonic anhydrase or histone deacetylase (HDAC) at 10 µM, monitoring activity via fluorometric assays .
Advanced Research Questions
Q. How can electron density discrepancies in X-ray crystallography be resolved for this compound?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. For example, a twin fraction of 0.3–0.4 may improve R from >0.1 to <0.05 .
- Hirshfeld surface analysis : Maps hydrogen-bonding interactions (e.g., N–H···O) to validate supramolecular packing. Pyridinyl C–H···π interactions often stabilize crystal lattices .
Q. How can structure-activity relationships (SAR) guide the optimization of this sulfonamide for antiparasitic applications?
- Substituent effects :
- Pyridinyl position : 2-Pyridinyl enhances solubility via hydrogen bonding (logP reduction by ~0.5 units) .
- Methyl groups : 2,4,5-Trimethyl substitution increases hydrophobicity, improving membrane penetration (e.g., 2× higher activity against Leishmania vs. non-methylated analogs) .
- In silico docking : Use AutoDock Vina to predict binding to Leishmania Sir2 (PDB: 3MX2). The sulfonamide moiety may coordinate Zn in the active site .
Q. What analytical strategies address contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays). Discrepancies in IC values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (pH, serum proteins) .
- Dose-response validation : Repeat assays with controlled O levels (hypoxia vs. normoxia) to assess redox-dependent activity .
Q. How can computational methods predict the metabolic stability of this compound?
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism. The pyridinylmethyl group may undergo oxidative N-dealkylation (major pathway) with a half-life >2 hours .
- MD simulations : GROMACS simulations (CHARMM36 force field) model aqueous solubility. LogP ~2.5 suggests moderate permeability but may require prodrug strategies for oral bioavailability .
Methodological Challenges and Solutions
Q. How can low solubility in aqueous buffers be mitigated for in vitro assays?
- Co-solvent systems : Use 5% DMSO/PBS (v/v) with sonication (30 min, 40 kHz) to achieve 1 mM stock solutions .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.2) for sustained release in macrophage infection models .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity?
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC and Hill coefficients.
- ANOVA with Tukey’s post-hoc : Compare treatment groups (n=3) to identify significant differences (p<0.05) in ROS induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
